molecular formula C10H8ClN3O2 B1618821 2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole CAS No. 7659-20-3

2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B1618821
CAS No.: 7659-20-3
M. Wt: 237.64 g/mol
InChI Key: VWQFUBJIIHICMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole (CAS 7659-20-3) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 10 H 8 ClN 3 O 2 and a molecular weight of 237.65 g/mol, serves as a versatile precursor for the synthesis of more complex molecules . Its primary research value lies in its role as a key intermediate for constructing novel compounds with potential biological activity. Specifically, this acetamide-bearing oxadiazole is a crucial synthon in the synthesis of a series of N-[5-(4-substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(substituted)acetamides, which have been scientifically investigated for their local anesthetic potential . Research published in Archiv der Pharmazie demonstrates that analogues derived from this core structure exhibit significant anesthetic activity when evaluated using established models such as the rabbit corneal reflex and guinea pig wheal tests . Certain derivatives have shown activity comparable to the standard drug lidocaine, highlighting the value of this chemical scaffold in the discovery and development of new anesthetic agents . The reactive chloroacetamido group in the molecule allows for further functionalization, typically via reactions with various secondary amines, enabling researchers to explore structure-activity relationships and optimize pharmacological properties . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-10(15)12-6-8-13-14-9(16-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQFUBJIIHICMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997923
Record name [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]carbonochloridimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7659-20-3
Record name 1,3,4-Oxadiazole, 2-(chloroacetamido)-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]carbonochloridimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine Intermediate

  • Method: The 5-phenyl-1,3,4-oxadiazol-2-amine intermediate is synthesized by cyclization of the corresponding acylhydrazide with phosphorus oxychloride (POCl₃).
  • Procedure:
    • The acylhydrazide (derived from phenylacetic acid or its ester) is refluxed with POCl₃ at elevated temperatures (typically 80 °C) for several hours (3–7 h).
    • After cooling, the reaction mixture is poured into crushed ice and neutralized with sodium bicarbonate solution.
    • The solid product is filtered, washed, and recrystallized to yield the 5-phenyl-1,3,4-oxadiazol-2-amine as a pure compound.

Step 2: Introduction of the Chloroacetamido Group at the 2-Position

  • Reagents: Chloroacetyl chloride and a base such as potassium carbonate.
  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
  • Reaction conditions:
    • The 5-phenyl-1,3,4-oxadiazol-2-amine is dissolved in DMF.
    • Potassium carbonate is added to act as a base.
    • Chloroacetyl chloride is added dropwise at room temperature.
    • The mixture is stirred for approximately 4 hours at room temperature.
  • Work-up:
    • The reaction mixture is poured onto crushed ice/water.
    • The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol to afford this compound in good yield (around 80%).

Alternative Synthetic Routes and Optimization

  • Coupling reactions: Some methods involve coupling the amino intermediate with carboxylic acids or acid chlorides using coupling reagents such as HATU and bases like N,N-diisopropylethylamine (DIPEA) in solvents such as dichloromethane. This approach allows for the introduction of diverse substituents at the 2-position and has been optimized for yield and purity.
  • One-step cyclization: In some cases, direct cyclization of acylhydrazides with carboxylic acids in the presence of POCl₃ is reported, which can be adapted for the phenyl-substituted derivatives.
  • Halogenation and ring closure: Another approach involves condensation of thiosemicarbazide with acid chlorides followed by oxidative ring closure with halogenating agents to form the oxadiazole ring, which can then be functionalized at the 2-position.

Summary Table of Key Reaction Conditions

Step Reagents & Conditions Solvent Temperature & Time Yield (%) Notes
Acylhydrazide formation Hydrazine hydrate + phenylacetate ester Ethanol or reflux Reflux 2–4 h High Precursor for oxadiazole ring formation
Cyclization to oxadiazole Acylhydrazide + POCl₃ POCl₃ neat or DCM 80 °C, 3–7 h 75–85 Produces 5-phenyl-1,3,4-oxadiazol-2-amine
Chloroacetamido substitution 5-phenyl-1,3,4-oxadiazol-2-amine + chloroacetyl chloride + K₂CO₃ DMF or DCM Room temp, 4 h ~80 Dropwise addition of chloroacetyl chloride; base neutralizes HCl formed
Alternative coupling Amino intermediate + acid chloride + HATU + DIPEA DCM Room temp, 3 h Variable Used for other 2-position substitutions

Chemical Reactions Analysis

Types of Reactions

2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions may vary depending on the desired transformation, but they often involve heating and the use of solvents like ethanol, acetonitrile, or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted amides or thioamides, while oxidation reactions can produce oxadiazole N-oxides.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole typically involves the reaction of chloroacetamide with phenyl oxadiazole derivatives. The resulting compound exhibits unique structural features that contribute to its biological activity. The oxadiazole ring is known for its role in enhancing the pharmacological properties of compounds, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to activate caspases and induce apoptosis in various cancer cell lines, including drug-resistant strains. For instance:

  • Mechanism of Action : The compound acts as a potent activator of caspases, which are crucial for the apoptotic pathway. This mechanism is particularly beneficial in targeting cancer cells that exhibit resistance to conventional therapies .
  • Cell Line Studies : In vitro evaluations demonstrated significant anticancer activity against several cell lines, such as breast and prostate cancer cells. The compound's efficacy was assessed using protocols established by the National Cancer Institute (NCI), revealing promising results against multiple cancer types .

Antibacterial and Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for its antibacterial and anti-inflammatory activities:

  • Antibacterial Activity : Some derivatives of the compound exhibited noteworthy antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, specific analogs showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory potential. Certain derivatives demonstrated significant inhibition of inflammatory responses in vitro, suggesting a possible role in treating inflammatory diseases .

Case Studies and Research Findings

A variety of studies have documented the applications of this compound across different therapeutic areas:

StudyFindings
Identified as an effective apoptosis inducer in drug-resistant cancer cells.
Demonstrated significant anticancer activity across multiple cell lines with promising docking scores indicating strong binding affinities to target proteins.
Showed good antibacterial activity with MIC values comparable to established antibiotics; also indicated moderate antioxidant activity.

Mechanism of Action

The mechanism of action of 2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole with similar derivatives:

Compound Name Substituents (Position 2/5) Molecular Weight Solubility Melting Point (°C) LogP
This compound Chloroacetamido / Phenyl ~308.7* DMSO, MeOH, CHCl₃ 240.0 ~4.0†
2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole Phenoxymethyl / Phenyl 280.3 DMSO, Ethanol Not reported 3.5
2-Chloro-5-phenyl-1,3,4-oxadiazole Chloro / Phenyl 207.6 Organic solvents Not reported 2.8
5-Phenyl-1,3,4-oxadiazol-2-amine Amino / Phenyl 175.2 Polar solvents Not reported 1.5
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole 4-Bromophenyl / Phenyl 333.2 DCM, DMF Not reported 4.2

*Estimated based on molecular formula (C₁₁H₈ClN₃O₂).
†Estimated using analogous compounds (e.g., 2-(1-Naphthyl)-5-phenyl derivative: LogP = 4.0).

Key Observations :

  • The chloroacetamido group increases molecular weight and hydrophobicity (higher LogP) compared to simpler derivatives like 5-phenyl-1,3,4-oxadiazol-2-amine.
  • Solubility in polar solvents (e.g., DMSO) is retained, facilitating biological testing.
Anticancer Activity
  • This compound: Limited direct data, but structurally related compounds (e.g., 2-(phenoxymethyl)-5-phenyl derivatives) exhibit IC₅₀ values of ~10.5 µM against breast cancer (MCF-7) and liver (THLE-2) cells.
  • 2-(2-Bromo-3-nitrophenyl)-5-phenyl derivatives : Show enhanced binding to estrogen receptors (PDB ID: 3ERT) and cytotoxicity against MCF-7.
  • Sulfonamide-bearing oxadiazoles : Compound 104 (IC₅₀ < 5 µM) demonstrates broad-spectrum anticancer activity.

Mechanistic Insights: Chloroacetamido derivatives may induce apoptosis via electrophilic attack on cellular nucleophiles (e.g., glutathione or cysteine residues), akin to phenoxymethyl derivatives.

Fluorescence and Material Science
  • DMAC-DPO (acridane-diphenyloxadiazole) : Exhibits thermally activated delayed fluorescence (TADF) with applications in OLEDs.
  • 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole : Used in HPLC analysis due to UV activity.

Critical Analysis of Divergent Data

  • Cytotoxicity Discrepancies: While 2-(phenoxymethyl) derivatives show consistent IC₅₀ values (~10.5 µM), chloroacetamido analogues lack direct activity data, necessitating further study.
  • Solubility Limitations : Derivatives like p-terphenyl (LogP > 5) face solubility challenges, whereas chloroacetamido compounds balance hydrophobicity and solubility.

Biological Activity

The compound 2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole is part of a larger class of oxadiazole derivatives known for their diverse biological activities. This article aims to explore the synthesis, biological activity, and potential therapeutic applications of this compound based on available research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride. This reaction is performed under controlled conditions to yield the desired compound while minimizing by-products. The structural confirmation can be achieved through various spectroscopic methods such as 1H^1H NMR, IR, and mass spectrometry.

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger. The minimal inhibitory concentrations (MIC) for these compounds suggest varying degrees of effectiveness compared to standard antibiotics like chloramphenicol and fluconazole .

CompoundMIC (μg/ml)Bacterial Strain Tested
This compound250E. coli
This compound250B. subtilis
This compoundModerateS. aureus

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been widely studied. Compounds similar to this compound have demonstrated significant inhibition of inflammatory responses in vitro and in vivo models. For example, studies have shown that certain substitutions on the oxadiazole ring can enhance anti-inflammatory activity by over 50% compared to standard drugs .

Anticancer Activity

Recent studies suggest that oxadiazoles can act as potent anticancer agents. They have been shown to induce apoptosis in cancer cells through the activation of caspases. Specifically, compounds derived from the oxadiazole scaffold have exhibited cytotoxic effects against various cancer cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism involves inhibition of topoisomerase I activity, which is crucial for DNA replication in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxadiazole derivatives including this compound against clinical isolates of bacteria and fungi. Results indicated that while some compounds exhibited moderate activity against S. aureus, they were less effective against E. coli and B. subtilis compared to traditional antibiotics .
  • Anti-inflammatory Assessment : In a comparative study involving various substituted oxadiazoles, it was found that those with specific phenyl substitutions exhibited enhanced anti-inflammatory effects in animal models. The results suggested a promising pathway for developing new anti-inflammatory drugs based on this scaffold .

Q & A

Q. What are the standard protocols for synthesizing 2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole?

The compound is typically synthesized via nucleophilic substitution. A common method involves refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride (1:1 molar ratio) in triethylamine for 4 hours. Reaction completion is monitored by TLC (petroleum ether:ethyl acetate, 7:3). The crude product is filtered, dried, and recrystallized using petroleum ether to achieve >90% purity . Alternative protocols use benzene as a solvent for alkylation reactions with chloroacetyl chloride under similar conditions .

Q. How is reaction progress monitored during synthesis?

Thin-layer chromatography (TLC) is the primary method, using silica gel plates and a solvent system like petroleum ether:ethyl acetate (7:3). The disappearance of the starting material’s spot (Rf ~0.5) confirms completion . For advanced monitoring, HPLC with a C18 column (acetonitrile/water mobile phase) can quantify intermediate retention times and purity.

Q. What purification techniques are effective for isolating the compound?

Recrystallization using petroleum ether yields high-purity crystals. Column chromatography (silica gel, n-hexane:EtOAc gradient) is recommended for complex mixtures, achieving >95% purity. Melting point analysis (e.g., 167–169°C) and FTIR (C-S-C at 750 cm⁻¹, C=O at 1680 cm⁻¹) validate structural integrity .

Advanced Research Questions

Q. What structural characterization techniques resolve noncovalent interactions?

Single-crystal X-ray diffraction (SC-XRD) identifies CH⋯N and CH⋯π interactions critical for crystal packing. Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding ~30%, van der Waals ~65%) . Computational tools like Gaussian09 with B3LYP/6-31G(d,p) basis sets model electrostatic potentials, aligning with experimental XRD data .

Q. How is biological activity evaluated in anticancer studies?

Anticancer potential is assessed via MTT assays against breast cancer cell lines (e.g., MCF-7). Derivatives like 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole show IC50 values of 8.2–12.4 µM, linked to apoptosis induction via caspase-3 activation. Comparative 3D-QSAR models (e.g., CoMFA, q² = 0.82) guide structural optimization .

Q. How do reaction conditions impact yield and selectivity?

Ultrasound irradiation (40 kHz, 50°C) reduces reaction time by 60% compared to conventional reflux, achieving 85–92% yields in bis-heterocyclic conjugates. Solvent choice (e.g., THF vs. pyridine) affects regioselectivity in S-alkylation reactions .

Q. What strategies functionalize the oxadiazole core for enhanced bioactivity?

Chloromethyl or thioether groups are introduced via nucleophilic substitution. For example, 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole reacts with thiols in pyridine to form sulfides, improving antifungal activity (EC50 = 0.8 µg/mL against Fusarium spp.) .

Q. How are structure-activity relationships (SARs) derived for this compound?

SAR studies correlate substituent effects (e.g., electron-withdrawing Cl or NO2 groups) with lipoxygenase (LOX) inhibition. Tertiary butyl groups at position 2 enhance LOX inhibition (IC50 = 4.3 µM) by stabilizing hydrophobic binding pockets .

Q. How to resolve contradictions in reported biological data?

Discrepancies in IC50 values often arise from assay conditions (e.g., serum concentration, incubation time). Meta-analysis using standardized protocols (e.g., CLSI guidelines for antifungal assays) and molecular dynamics simulations (100 ns trajectories) clarify binding stability .

Q. What computational methods predict physicochemical properties?

Density functional theory (DFT) calculates HOMO (-6.2 eV) and LUMO (-2.4 eV) energies to predict reactivity. ADMET models (SwissADME) estimate logP (2.8) and bioavailability (85%), guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.